
4-(Dimethylamino)-N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a pyridazinone moiety
Wissenschaftliche Forschungsanwendungen
The compound exhibits several biological activities that make it a candidate for further research and development:
-
Anticancer Potential :
- A study evaluated the anticancer activity of various derivatives related to pyridazine compounds, including 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. It was found to inhibit cancer cell proliferation effectively, with specific derivatives showing promising results against human colorectal carcinoma cell lines (HCT116) .
- The mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism, making it a potential lead for developing new anticancer agents.
-
Antimicrobial Activity :
- Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may also possess such properties, warranting further investigation .
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are critical targets in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) studies have shown that modifications to the benzamide structure can enhance enzyme inhibition .
Case Studies
Several case studies highlight the application of this compound in various research contexts:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinone intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzamide or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and the pyridazinone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. These interactions can result in various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide derivatives
- Other benzamide derivatives with different substituents
Uniqueness
The uniqueness of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique binding affinities, reactivity, and stability, making it a valuable compound for various applications.
Biologische Aktivität
The compound 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide , also known by its CAS number 1049494-74-7, has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Basic Information
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- CAS Number : 1049494-74-7
Structure
The structure of the compound features a dimethylamino group attached to a benzamide moiety, which is further connected to a 6-oxopyridazinyl ethyl group. This unique configuration is believed to influence its biological interactions.
The compound is primarily recognized for its inhibitory effects on histone deacetylases (HDACs), particularly class I isoforms (HDAC1, HDAC2, and HDAC3). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, thereby leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression.
In Vitro Studies
Research indicates that 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis and cell cycle arrest in human myelodysplastic syndrome (SKM-1) cells by increasing the levels of acetylated histones and P21 protein, which is associated with cell cycle regulation .
Antiproliferative Activity Table
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 1.30 | Induction of apoptosis |
SKM-1 | 5.40 | HDAC inhibition, G1 phase arrest |
MDA-MB-231 | 3.50 | Histone acetylation enhancement |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth. For instance, in mouse models with intact immune systems, it exhibited superior antitumor efficacy compared to models with thymus deficiencies . The pharmacokinetic profile also indicated favorable absorption and low metabolic instability.
Case Study 1: HepG2 Cell Line
In a study focusing on HepG2 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates. Flow cytometry analysis revealed that the apoptosis rate escalated from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM), indicating a dose-dependent response .
Case Study 2: SKM-1 Xenograft Model
In another investigation, oral administration of the compound in SKM-1 xenograft models resulted in significant tumor growth inhibition (TGI) compared to control groups. The study highlighted that the compound's action was mediated through both apoptosis induction and cell cycle arrest mechanisms .
Comparison with Other Compounds
To contextualize the activity of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide , it is essential to compare it with other known HDAC inhibitors:
Compound Name | Class | IC50 (µM) | Notable Features |
---|---|---|---|
SAHA (Suberoylanilide Hydroxamic Acid) | Pan-HDAC | 17.25 | Broad-spectrum HDAC inhibitor |
FNA (4-Fluoro-N-(2-amino-4-fluorophenyl)-4-bis(2-chloroethyl)-aminobenzamide) | Class I | 95.48 | Selective for HDAC3 |
4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Class I | 5.40 | Potent against multiple cancer cell lines |
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18(2)13-7-5-12(6-8-13)15(21)16-10-11-19-14(20)4-3-9-17-19/h3-9H,10-11H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMGRZVZWMCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.